Physicochemical properties of 2-Bromo-5-chloro-3-methylphenol
Physicochemical properties of 2-Bromo-5-chloro-3-methylphenol
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-chloro-3-methylphenol
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic characteristics, and safety considerations for 2-Bromo-5-chloro-3-methylphenol. As a halogenated aromatic phenol, this compound holds potential as a versatile intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. Due to the scarcity of published experimental data for this specific isomer, this document synthesizes information from computational predictions and established data for structurally related compounds to offer a robust and scientifically grounded resource. The guide includes a summary of key physical properties, detailed analysis of expected spectroscopic signatures, a plausible synthetic pathway, and essential safety and handling protocols.
Compound Identification and Molecular Structure
2-Bromo-5-chloro-3-methylphenol is a polysubstituted phenol featuring bromine, chlorine, and methyl functional groups on the benzene ring. This specific arrangement of substituents dictates its electronic properties, reactivity, and potential for intermolecular interactions.
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IUPAC Name: 2-Bromo-5-chloro-3-methylphenol
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Molecular Formula: C₇H₆BrClO
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Molecular Weight: 221.48 g/mol [1]
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Canonical SMILES: Cc1cc(Cl)cc(O)c1Br
The molecular structure, characterized by the ortho-bromo and meta-chloro/methyl substitutions relative to the hydroxyl group, creates a unique electronic and steric environment. The hydroxyl group is a strong activating, ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. The bromine and chlorine atoms are deactivating but ortho-, para-directing. This complex interplay of directing effects is crucial for predicting the molecule's reactivity in further synthetic transformations.
Physicochemical Properties
The physical and chemical properties of 2-Bromo-5-chloro-3-methylphenol are critical for its handling, purification, and application in experimental settings. The following table summarizes key properties, derived primarily from computational predictions and data from analogous compounds due to the lack of direct experimental values for this specific isomer.
| Property | Value / Description | Source / Basis |
| Appearance | Expected to be an off-white to light brown solid at room temperature. | Based on related compounds like 2-Bromo-5-chlorophenol[2] and 2-Bromo-3-methylphenol[3]. |
| Melting Point | Prediction: 45-65 °C. | This is an estimated range. The melting point of the isomer 4-Bromo-2-chloro-6-methylphenol is 45 °C[4]. The presence of multiple halogens can influence crystal lattice energy. |
| Boiling Point | Prediction: ~250-260 °C (at 760 mmHg). | This is an estimation. The predicted boiling point for the isomer 4-Bromo-2-chloro-6-methylphenol is 254.0 ± 35.0 °C[4]. Halogenated phenols often have elevated boiling points. |
| Solubility | Low solubility in water; soluble in organic solvents (e.g., ethanol, chloroform, acetone, ethyl acetate). | The hydrophobic aromatic ring and halogens limit aqueous solubility, a common trait for compounds like 2-Bromo-5-chlorophenol[2]. |
| pKa (Acidity) | Prediction: 7.5 - 8.5. | The electron-withdrawing effects of the bromine and chlorine atoms increase the acidity of the phenolic proton compared to m-cresol. The predicted pKa for an isomeric bromochloromethylphenol is 8.28 ± 0.23[4]. |
| LogP (Octanol/Water Partition Coefficient) | Prediction: 3.3. | Calculated for the isomer 5-Bromo-3-chloro-2-methylphenol, indicating significant lipophilicity[1]. |
| Density | Prediction: ~1.67 g/cm³. | Based on the predicted density for the isomer 4-Bromo-2-chloro-6-methylphenol[4]. |
Spectroscopic Analysis
Structural elucidation and purity assessment of 2-Bromo-5-chloro-3-methylphenol rely on standard spectroscopic techniques. While a definitive spectrum requires experimental measurement, the expected characteristics can be reliably predicted.[5]
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¹H NMR Spectroscopy:
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Phenolic Proton (-OH): A broad singlet, typically in the range of δ 5.0-6.0 ppm, which is exchangeable with D₂O.
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Aromatic Protons (2H): Two signals are expected in the aromatic region (δ 6.8-7.5 ppm). Given the substitution pattern, they will appear as two doublets, with a small meta-coupling constant (J ≈ 2-3 Hz).
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Methyl Protons (-CH₃): A sharp singlet (3H) in the upfield region, likely around δ 2.2-2.4 ppm.
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¹³C NMR Spectroscopy:
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Seven distinct carbon signals are anticipated.
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Methyl Carbon (-CH₃): One signal in the aliphatic region (δ 15-25 ppm).
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Aromatic Carbons (6C): Six signals in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group (C-O) will be the most downfield, while carbons bearing the halogens (C-Br, C-Cl) will also be clearly identifiable based on established substituent effects.
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Infrared (IR) Spectroscopy:
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O-H Stretch: A prominent, broad absorption band around 3200-3500 cm⁻¹, characteristic of a hydrogen-bonded phenolic hydroxyl group.
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C-H Stretch (Aromatic & Methyl): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (methyl).
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C=C Stretch (Aromatic): Two or three sharp bands of medium intensity in the 1450-1600 cm⁻¹ region.
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C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region.
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C-Br / C-Cl Stretches: Absorptions in the fingerprint region (< 1000 cm⁻¹).
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Mass Spectrometry (MS):
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The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). This will result in a cluster of peaks at M, M+2, and M+4, providing definitive confirmation of the presence of one Br and one Cl atom.
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Common fragmentation pathways would include the loss of Br, Cl, or methyl radicals.
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Synthesis and Analytical Workflow
A specific, peer-reviewed synthesis for 2-Bromo-5-chloro-3-methylphenol is not readily found. However, a plausible synthetic route can be designed based on the principles of electrophilic aromatic substitution, considering the directing effects of the substituents. The key challenge is achieving the desired regiochemistry.
Proposed Synthesis: A potential two-step synthesis could start from 5-chloro-3-methylphenol.
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Starting Material: 5-chloro-3-methylphenol.
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Bromination: The hydroxyl group is the most powerful activating and directing group. It will direct the incoming bromine electrophile to its ortho positions (positions 2, 4, and 6). Position 2 is sterically accessible and activated by both the -OH and -CH₃ groups, making it a likely site for bromination. Using a brominating agent like N-Bromosuccinimide (NBS) or a solution of bromine (Br₂) in a suitable solvent should yield the target compound.[4] Purification via column chromatography would be necessary to isolate the desired isomer.
Caption: Proposed synthesis of 2-Bromo-5-chloro-3-methylphenol.
Analytical Characterization Workflow:
The identity and purity of the synthesized compound would be confirmed using a combination of Gas Chromatography-Mass Spectrometry (GC-MS) for purity and initial identification, followed by ¹H and ¹³C NMR for definitive structural confirmation.[4]
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for 2-Bromo-5-chloro-3-methylphenol is not available. Therefore, safety precautions must be based on data from structurally similar and isomeric compounds. Halogenated phenols should be handled with care as they are often irritants and can be toxic.
Aggregated GHS Hazard Classification: Based on data for related compounds such as 2-bromo-3-methylphenol and other chlorinated phenols, the following hazards are anticipated[4][6][7]:
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H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).
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H315: Causes skin irritation (Skin Corrosion/Irritation, Category 2).
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H319: Causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2A).
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H335: May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure, Category 3).
Personal Protective Equipment (PPE) and Handling:
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Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
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Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8][9]
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Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Contaminated clothing should be removed and washed before reuse.[8][9]
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Respiratory Protection: If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[8][9]
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General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9][10]
Caption: General laboratory safety workflow for handling hazardous chemicals.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][10]
Potential Applications
While specific applications for 2-Bromo-5-chloro-3-methylphenol are not documented, its structure suggests utility in several areas of chemical research and development:
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Synthetic Intermediate: Its multiple functional groups serve as handles for further chemical modification. It can be a key building block in the synthesis of more complex molecules, including pharmaceuticals, by leveraging reactions at the hydroxyl group or through cross-coupling reactions at the halogen positions.[2]
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Agrochemical Research: Halogenated phenols are a well-established class of compounds used in the development of herbicides, fungicides, and pesticides. This molecule could serve as a scaffold for creating new agrochemical candidates.
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Material Science: Nitro derivatives of such phenols can have applications in dyes, pigments, and specialty chemicals.[11]
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Biological Screening: Bromophenols found in marine algae have shown a range of bioactivities, including enzyme inhibition.[4] This compound could be screened for potential inhibitory activity against targets relevant to diseases like diabetes or neurodegenerative disorders.[4]
Conclusion
2-Bromo-5-chloro-3-methylphenol is a halogenated phenol with significant potential as a chemical intermediate. This guide has provided a detailed, albeit largely predictive, overview of its physicochemical properties, spectroscopic identity, and handling requirements. By consolidating data from computational models and structurally related analogs, this document offers a reliable foundation for researchers and scientists working with this compound, enabling its safe and effective use in pioneering synthetic and developmental applications.
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